(1-Amino-2,2,2-trifluoroethyl)phosphonic acid
Overview
Description
(1-Amino-2,2,2-trifluoroethyl)phosphonic acid is a chemical compound with the molecular formula C2H5F3NO3P It is characterized by the presence of an amino group, a trifluoromethyl group, and a phosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-2,2,2-trifluoroethyl)phosphonic acid typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable phosphonic acid derivative. One common method is the reaction of 2,2,2-trifluoroethylamine with diethyl phosphite under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Amino-2,2,2-trifluoroethyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives with different oxidation states.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted phosphonic acid derivatives.
Scientific Research Applications
(1-Amino-2,2,2-trifluoroethyl)phosphonic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.
Industry: Utilized in the development of specialty chemicals and materials, particularly those requiring fluorinated components.
Mechanism of Action
The mechanism of action of (1-Amino-2,2,2-trifluoroethyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the phosphonic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1-Amino-2,2,2-trifluoroethyl)phosphonic acid diethyl ester
- Dimethyl diphosphonic acid dimethyl ester
- Methyl isohypophosphoric acid trimethyl ester
Uniqueness
This compound is unique due to the presence of both an amino group and a trifluoromethyl group, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the amino group allows for further functionalization and derivatization. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(1-amino-2,2,2-trifluoroethyl)phosphonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5F3NO3P/c3-2(4,5)1(6)10(7,8)9/h1H,6H2,(H2,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFQMPHPVHHLHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(N)P(=O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5F3NO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211571-54-9 | |
Record name | (1-Amino-2,2,2-trifluoro-ethyl)-phosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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